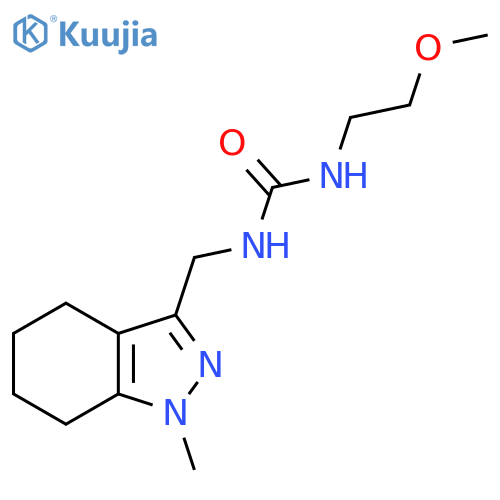Cas no 1448060-06-7 (3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea)
3-(2-メトキシエチル)-1-(1-メチル-4,5,6,7-テトラヒドロ-1H-インドアゾール-3-イル)メチル尿素は、特異的な分子構造を持つ有機化合物です。メトキシエチル基とテトラヒドロインドアゾール骨格を有し、高い溶解性と安定性を示します。この化合物は、医薬品中間体や生物活性物質の合成において有用な前駆体としての応用が期待されます。特に、そのユニークな構造は標的分子との選択的な相互作用が可能であり、薬理学的研究におけるリード化合物としての潜在性を有しています。合成経路の効率性と精製の容易さも特徴の一つです。

1448060-06-7 structure
商品名:3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea
- 1448060-06-7
- 3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea
- AKOS024563147
- 1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
- F6440-2624
- 1-(2-methoxyethyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
-
- インチ: 1S/C13H22N4O2/c1-17-12-6-4-3-5-10(12)11(16-17)9-15-13(18)14-7-8-19-2/h3-9H2,1-2H3,(H2,14,15,18)
- InChIKey: JELHDBKZGCVCMX-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCOC)NCC1C2CCCCC=2N(C)N=1
計算された属性
- せいみつぶんしりょう: 266.17427596g/mol
- どういたいしつりょう: 266.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 68.2Ų
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6440-2624-10mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 10mg |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-1mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-2μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-15mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 15mg |
$133.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-10μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-20mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 20mg |
$148.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-30mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 30mg |
$178.5 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-50mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 50mg |
$240.0 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-4mg |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6440-2624-20μmol |
3-(2-methoxyethyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]urea |
1448060-06-7 | 20μmol |
$118.5 | 2023-09-09 |
3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea 関連文献
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
1448060-06-7 (3-(2-methoxyethyl)-1-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methylurea) 関連製品
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
